alpha-Sanshool

Overview

Description

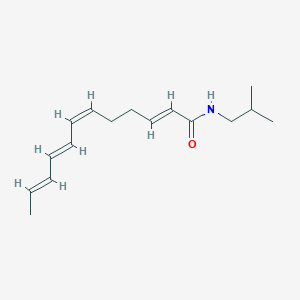

Alpha-sanshool is a bioactive alkylamide found primarily in plants of the genus Zanthoxylum (e.g., Sichuan pepper). It is responsible for the characteristic numbing, tingling, and burning sensations associated with these plants . Structurally, it is a polyunsaturated fatty acid amide with the chemical formula C₁₆H₂₅NO₂ and a molecular weight of 263.38 g/mol . Its CAS registry number is 504-97-2 .

Pharmacologically, this compound exhibits anthelmintic properties, demonstrating toxicity against Ascaris suum (LC₅₀ = 83.4 × 10⁻⁵ M) .

Preparation Methods

Synthetic Preparation of α-Sanshool

Wittig Reaction-Based Stereoselective Synthesis

The Wittig reaction has emerged as the cornerstone of α-sanshool synthesis, enabling precise construction of its (2E,6Z,8E,10E)-tetraene backbone. Nakamura et al. (2020) optimized this approach through three critical modifications :

-

Catalytic Oxidation of 4-Bromobutanol :

Traditional oxidation methods using pyridinium chlorochromate (PCC) suffered from poor reproducibility on gram scales. Replacing PCC with AZADOL (a nitroxyl radical catalyst) and sodium hypochlorite pentahydrate improved the yield of 4-bromobutanal (2 ) to 55%. This step also generated 4-bromobutanoic acid as a minor byproduct, necessitating careful purification . -

Horner–Wadsworth–Emmons (HWE) Reaction :

The HWE reaction between 4-bromobutanal and ethyl 2-(diethoxyphosphoryl)acetate produced ester 3 in 80% yield. This step established the (2E,6Z)-diene moiety, critical for subsequent stereoselective transformations . -

Low-Temperature Wittig Reaction :

A newly synthesized phosphonium salt (5 ) with low deliquescence was reacted with aldehyde 4 at −78°C to form the (6Z,8E,10E)-triene moiety. This modification achieved >95% Z-selectivity, eliminating the need for recrystallization and improving the overall yield of tetraene precursor 6 to 91% .

Table 1: Key Steps in Wittig-Based α-Sanshool Synthesis

| Step | Reaction | Conditions | Yield | Selectivity |

|---|---|---|---|---|

| 1 | 4-Bromobutanol oxidation | AZADOL, NaClO·5H₂O, CH₂Cl₂ | 55% | - |

| 2 | HWE reaction | NaH, THF, 0°C to rt | 80% | 2E,6Z |

| 3 | Wittig reaction | 5 , −78°C, THF | 91% | 6Z,8E,10E |

The final coupling of tetraene 6 with N-isobutylamide 7 yielded hydroxy-α-sanshool (1 ) in 76% yield, culminating in a six-step sequence with an overall yield of 47% .

Alternative Bromination Pathway

An alternative route, reported by Wu et al. (2021), utilizes bromination of ethyl 6-hydroxy-2E-hexenoate (3 ) to construct the polyene chain . Key steps include:

-

Wittig Reaction for Diene Formation :

Phosphonium salt 1 reacted with ethyl 2-oxoacetate to form ester 3 , which underwent acetate cleavage and isomerization to yield the (2E,6Z)-diene . -

Bromination and Elimination :

Treating 3 with phosphorus tribromide (PBr₃) introduced a bromine atom at C6, followed by elimination with 1,8-diazabicycloundec-7-ene (DBU) to generate the (6Z,8E,10E)-triene. However, this method faced challenges with intermediate stability, particularly during bromination, which limited scalability .

Table 2: Comparison of Synthetic Methods

| Parameter | Wittig Approach | Bromination Approach |

|---|---|---|

| Total Steps | 6 | 8 |

| Overall Yield | 47% | 32% |

| Key Advantage | High stereoselectivity | Avoids unstable aldehydes |

| Key Limitation | Sensitive phosphonium salt | Low reproducibility |

Extraction and Isolation from Natural Sources

Solvent Efficiency for Sanshool Extraction

Extracting α-sanshool from Zanthoxylum pericarps requires solvents that balance polarity and lipophilicity. A 2023 study compared 10 solvents, with ethanol extracting 25.0 ± 0.36 mg/mL of HαS . Relative extraction efficiencies are summarized below:

Table 3: Solvent Efficiency for HαS Extraction

| Solvent | log Pₒcₜ/ᴡᴀᴛ | Relative HαS Yield (%) |

|---|---|---|

| Ethanol | −0.32 | 100.0 ± 1.4 |

| Methanol | −0.74 | 98.5 ± 2.1 |

| Chloroform | 1.97 | 60.2 ± 1.8 |

| MCT oil | >4 | 45.3 ± 1.2 |

| n-Hexane | 3.9 | 12.1 ± 0.9 |

Notably, MCT oil—despite its low polarity—achieved 45% efficiency, making it suitable for food-grade extracts.

Stabilization Using Medium-Chain Triglycerides

MCT-based extracts demonstrated superior stability, retaining 80% of HαS after 28 days at 50°C when supplemented with 0.1% α-tocopherol . In contrast, ethanol extracts degraded by 40% under the same conditions. The stabilization mechanism likely involves MCTs’ ability to solubilize sanshools while α-tocopherol scavenges free radicals, preventing oxidative chain cleavage .

Stability Considerations During Preparation

Degradation Pathways

α-Sanshool’s conjugated triene/tetraene system is prone to:

-

Photoisomerization : UV exposure converts 6Z to 6E isomers, reducing bioactivity .

-

Oxidation : Radical-mediated chain breakage forms short-chain aldehydes and ketones .

-

Polymerization : Heat accelerates Michael-type addition reactions between amide groups .

Mitigation Strategies

-

Low-Temperature Synthesis : Conducting Wittig reactions at −78°C suppresses isomerization .

-

Antioxidant Additives : α-Tocopherol (0.1% w/v) in MCT extracts reduces oxidative degradation by 50% .

-

Light-Sensitive Storage : Amber glass containers prevent photodegradation during storage .

Comparative Analysis of Preparation Methods

Synthetic vs. Extraction Approaches

-

Yield : Synthetic methods achieve higher purity (≥95%) but require multistep sequences . Extraction yields vary widely (12–100%) based on solvent .

-

Scalability : The Wittig approach is reproducible on gram scales, whereas bromination struggles beyond milligram quantities .

-

Applications : Synthetic α-sanshool suits pharmaceutical uses, while MCT extracts are ideal for culinary applications .

Chemical Reactions Analysis

Types of Reactions

Alpha-Sanshool undergoes various chemical reactions, including:

Oxidation: The compound is prone to oxidation, which can lead to degradation and loss of activity.

Isomerization: The conjugated triene structure of this compound is susceptible to isomerization, affecting its stability.

Polymerization: Under certain conditions, this compound can undergo polymerization, leading to the formation of larger, less active molecules.

Common Reagents and Conditions

Isomerization: The use of selective phosphonium salts helps to control the isomerization process during synthesis.

Major Products Formed

The primary product formed from these reactions is this compound itself, with potential by-products including various isomers and oxidized derivatives .

Scientific Research Applications

Antioxidant Properties

Hydroxy-α-sanshool exhibits significant antioxidant activities, which have been demonstrated through various assays:

- DPPH Radical Scavenging : Studies show that hydroxy-α-sanshool has a strong capacity to scavenge DPPH radicals, with a lower IC50 value indicating greater efficacy compared to other sanshools .

- ORAC Values : The oxygen radical absorbance capacity (ORAC) values indicate that hydroxy-α-sanshool has superior antioxidant properties, making it a potential candidate for food preservation and health supplements .

Table 1: Antioxidant Activity of Hydroxy-α-Sanshool

| Compound | DPPH IC50 (mM) | ORAC Value (μmol Trolox equiv./g DW) |

|---|---|---|

| Hydroxy-α-sanshool | 0.5 | 662.61 |

| Hydroxy-β-sanshool | 0.7 | 625.23 |

| Hydroxy-γ-sanshool | 1.0 | 759.41 |

Anti-obesity Effects

Research indicates that hydroxy-α-sanshool can improve lipid metabolism and reduce body weight in high-fat diet-induced obesity models. In studies involving rats, it was shown to alleviate oxidative stress in the liver and regulate lipid profiles effectively .

Regulation of Intestinal Metabolism

Hydroxy-α-sanshool has been linked to beneficial effects on gut health. In insulin-resistant mice, it was found to enhance intestinal metabolic functions and modulate gut microbiota composition, suggesting its potential as a therapeutic agent for metabolic disorders .

Case Study: Intestinal Metabolism Regulation

- In a controlled study with insulin-resistant mice, administration of hydroxy-α-sanshool resulted in improved serum parameters and alterations in gut microbiota diversity, indicating its role in metabolic regulation.

Sensory Applications

Hydroxy-α-sanshool is known for inducing tingling and numbing sensations, which are desirable in culinary contexts:

- Culinary Use : The unique sensory properties of hydroxy-α-sanshool make it a popular ingredient in Asian cuisines, particularly in Sichuan dishes where the numbing sensation enhances flavor profiles .

Pain Relief in Oral Surgery

Due to its anesthetic properties, hydroxy-α-sanshool is being explored for use in oral surgery as a pain relief agent. Its application could potentially minimize the need for synthetic analgesics .

Molecular Mechanisms

The activation of sensory neurons by hydroxy-α-sanshool occurs through specific receptor pathways:

- TRP Channels : Hydroxy-α-sanshool activates TRPV1 and TRPA1 channels, which are involved in the perception of pain and temperature. This mechanism underlies its sensory effects and potential therapeutic applications .

Table 2: Molecular Mechanisms of Hydroxy-α-Sanshool

| Mechanism | Receptor Type | Effect |

|---|---|---|

| Sensory Activation | TRPV1 | Tingling sensation |

| Pain Modulation | TRPA1 | Numbing effect |

Mechanism of Action

Alpha-Sanshool exerts its effects by interacting with specific molecular targets and pathways. It is an agonist at the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) channels, which are involved in pain integration . Additionally, this compound inhibits tandem pore domain potassium channels KCNK3, KCNK9, and KCNK18, contributing to its numbing and tingling effects . The compound excites D-hair afferent nerve fibers, a subset of sensitive light touch receptors in the skin, and targets novel populations of Aβ and C-fiber nerve fibers .

Comparison with Similar Compounds

Alpha-sanshool belongs to a class of sanshools and structurally related alkylamides. Below is a detailed comparison with key analogs:

Gamma-Sanshool

- Structural Differences: Gamma-sanshool shares the same molecular formula (C₁₆H₂₅NO₂) but differs in the position of double bonds in its alkyl chain .

- Sensory Profile : Elicits a "burning and fresh" sensation, distinct from this compound’s prolonged "tingling and burning" .

- TRPV1 Activation : More potent than this compound, with an EC₅₀ of 5.3 µM (230-fold weaker than capsaicin) .

- Scoville Heat Units (SHU) : 80,000–110,000 SHU, similar to this compound .

Hydroxy-Alpha-Sanshool

- Structural Differences : Contains a hydroxyl group (-OH) on the alkyl chain (CAS 83883-10-7) .

- Sensory Profile : Predominantly causes "tingling and numbing" with reduced pungency .

- Potency : 3–5 times less potent than this compound in sensory tests .

- Applications : Used in flavor compositions for its milder numbing effect .

Spilanthol (Affinin)

- Source : Found in Spilanthes acmella (toothache plant) rather than Zanthoxylum .

- Structural Similarities : Shares an unsaturated alkylamide backbone but lacks the extended polyunsaturated chain of this compound .

- Applications : Used in oral hygiene products for its analgesic and anti-inflammatory properties .

Data Tables

Table 1: Sensory and Pharmacological Comparison

Table 2: Structural and Functional Differences

Key Research Findings

Gamma-sanshool is the most potent TRPV1 agonist among sanshools .

Toxicity : this compound’s anthelmintic activity is offset by neurotoxic risks in mammals .

Sensory Duration : this compound’s tingling effect lasts longer than other sanshools, likely due to slower metabolism .

Biological Activity

Alpha-sanshool, a prominent alkylamide derived from the Zanthoxylum genus, is recognized for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and gastrointestinal motility effects. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

This compound (C_17H_31NO) is characterized by its unique chemical structure that includes an amide group and multiple double bonds. These structural features are crucial for its interaction with biological targets. The compound exhibits significant affinity for various ion channels and receptors, including:

- Transient Receptor Potential (TRP) Channels : this compound acts as an agonist for TRPV1 and TRPA1, which are involved in sensory perception and pain signaling.

- Two-Pore Domain Potassium Channels (KCNKs) : It functions as a blocker of KCNK3 and KCNK9 channels, influencing colonic motility .

Antioxidant Activity

Recent studies have highlighted the potent antioxidant properties of this compound. A comparison of different sanshools revealed that hydroxy-alpha-sanshool (HAS) exhibited the highest antioxidant capacity among its counterparts . The antioxidant activities were assessed using several assays:

| Sanshool Type | ORAC Value (μmol Trolox equiv./g DW) | DPPH IC50 (mM) | ABTS Scavenging (%) |

|---|---|---|---|

| RS | 290.02 ± 13.16 | 0.8 | 87.26 |

| HBS | 625.23 ± 4.7 | 0.5 | 97.65 |

| HAS | 662.61 ± 23.54 | 0.4 | 98.18 |

| HRS | 759.41 ± 8.37 | 0.3 | 95.46 |

The data indicate that HRS has superior radical scavenging abilities compared to other sanshools, making it a potential candidate for natural antioxidant therapies .

Gastrointestinal Motility

This compound significantly influences gastrointestinal motility, particularly in the colon. A study demonstrated that HAS induced strong propulsive motility in rat models through mechanisms involving KCNK9 channel blockade . The results indicated an increase in defecation frequency and enhanced colonic motor activity:

- Long-Distance Contraction (LDC) : Induced by HAS was characterized by strong rhythmic contractions.

- Mechanism : The effect was mediated through interactions with neural pathways in the myenteric plexus and was not affected by TRPV1/TRPA1 antagonists .

Effects on Metabolism

Research has also shown that this compound can modulate metabolic processes, particularly in insulin-resistant models. In a study involving insulin-resistant mice, HAS was found to regulate gut microbiota and influence lipid metabolism pathways . Key findings included:

- Altered Gut Microbiota : Significant changes in microbial diversity were observed.

- Metabolomic Analysis : Differential metabolites linked to lipid and amino acid metabolism were identified, suggesting potential applications in metabolic disorders.

Case Studies and Clinical Applications

- Postoperative Ileus : In clinical trials involving TU-100 (a traditional Japanese medicine containing HAS), patients exhibited accelerated colonic emptying post-surgery, indicating its therapeutic potential in managing postoperative ileus .

- Antioxidant Supplementation : Given its high antioxidant capacity, this compound may serve as a natural supplement to combat oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What standard methodologies are recommended for isolating alpha-Sanshool from plant extracts, and how can reproducibility be ensured?

- Answer : Isolation typically involves liquid-liquid extraction followed by chromatographic techniques (e.g., HPLC or column chromatography). To ensure reproducibility, document solvent ratios, temperature controls, and column parameters (e.g., stationary phase, flow rate). Cross-validate results using NMR and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is widely used. Validate methods using spike-and-recovery experiments and calibration curves with certified reference standards. Report limits of detection (LOD) and quantification (LOQ) to ensure transparency .

Q. How can researchers address batch-to-batch variability in this compound-containing plant materials?

- Answer : Implement standardized sourcing protocols (e.g., geographic origin, harvest time) and homogenize samples before extraction. Use internal standards (e.g., deuterated analogs) during quantification to normalize variability .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s transient receptor potential (TRP) channel activation mechanisms?

- Answer : Employ patch-clamp electrophysiology combined with calcium imaging to measure real-time ion flux. Use knockout cell lines (e.g., TRPV1/TRPA1-deficient) as controls. For in vivo models, consider dose-response studies with pharmacological inhibitors to isolate target pathways .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., analgesic vs. irritant effects) of this compound?

- Answer : Conduct systematic reviews to identify confounding variables (e.g., concentration, delivery method). Replicate conflicting studies under controlled conditions, and perform meta-analyses to assess effect sizes. Use dual-labeling immunohistochemistry to map neuronal activation patterns in divergent outcomes .

Q. What strategies mitigate challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

- Answer : Optimize synthetic routes using Design of Experiments (DoE) to evaluate reaction parameters (e.g., catalysts, solvents). Validate purity via orthogonal methods (HPLC, NMR) and screen analogs in high-throughput TRP channel assays. Prioritize analogs with improved pharmacokinetic profiles (e.g., logP, metabolic stability) .

Q. Methodological and Data Analysis

Q. How can researchers validate this compound’s pharmacokinetic properties in preclinical models?

- Answer : Use LC-MS/MS to quantify plasma and tissue concentrations over time. Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate absorption/distribution parameters. Compare results across species (e.g., rodents vs. primates) to assess translatability .

Q. What frameworks are effective for analyzing contradictory data in this compound’s thermosensory modulation studies?

- Answer : Apply contradiction analysis frameworks (e.g., principal vs. non-principal contradictions) to prioritize variables (e.g., temperature, concentration). Use multivariate statistics (e.g., PCA) to identify latent factors driving discrepancies. Publish negative results to reduce publication bias .

Q. Interdisciplinary and Ethical Considerations

Q. How can computational models enhance the study of this compound’s molecular interactions?

- Answer : Perform molecular docking simulations against TRP channel homology models. Validate predictions with mutagenesis studies (e.g., alanine scanning). Integrate machine learning to predict off-target effects using cheminformatics databases .

Q. What ethical considerations arise when designing human sensory trials with alpha-Shansool?

- Answer : Adhere to IRB protocols for informed consent, emphasizing transient discomfort risks (e.g., tingling). Use blinding and placebo controls to minimize bias. Predefine stopping criteria for adverse reactions and share de-identified data via repositories like Figshare .

Q. Data Management and Reproducibility

Q. How should researchers document this compound experiments to facilitate replication?

- Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw datasets (e.g., chromatograms, electrophysiology traces) in supplementary materials. Use electronic lab notebooks (ELNs) for real-time data logging and version control .

Q. What criteria define a robust negative control in alpha-Sansholl bioactivity assays?

- Answer : Use vehicle-only controls (e.g., solvent used for this compound dissolution) and inactive structural analogs. Validate controls in pilot studies to confirm absence of baseline activity .

Research Question Formulation

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research questions?

Properties

IUPAC Name |

(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8-,13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXYHCVXUCYYJT-UEOYEZOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CCCC=CC(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C\CC/C=C/C(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601319143 | |

| Record name | Sanshool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-97-2 | |

| Record name | Sanshool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sanshool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sanshool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neoherculin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB7LBG97PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.